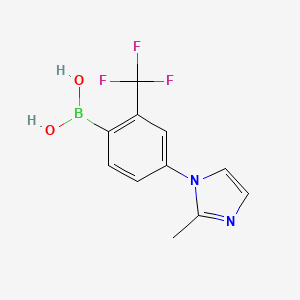
(4-(2-Methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-Methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that features a trifluoromethyl group and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable base.
Boronic Acid Formation: The final step involves the formation of the boronic acid group through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(2-Methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The imidazole ring can undergo reduction reactions to form the corresponding imidazoline derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Boronic esters and boronic anhydrides.
Reduction: Imidazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-(2-Methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-(2-Methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity.
Molecular Targets: The compound targets enzymes such as proteases and kinases, which play crucial roles in various biological processes.
Pathways Involved: The inhibition of these enzymes can affect signaling pathways and metabolic processes, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(1H-Imidazol-1-yl)phenyl)boronic acid: Similar structure but lacks the trifluoromethyl group.
(4-(2-Methyl-1H-imidazol-1-yl)phenyl)boronic acid: Similar structure but lacks the trifluoromethyl group.
(4-(2-Methyl-1H-imidazol-1-yl)-2-fluorophenyl)boronic acid: Similar structure but has a fluorine atom instead of the trifluoromethyl group.
Uniqueness
(4-(2-Methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both the trifluoromethyl group and the imidazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets .
Propriétés
Formule moléculaire |
C11H10BF3N2O2 |
|---|---|
Poids moléculaire |
270.02 g/mol |
Nom IUPAC |
[4-(2-methylimidazol-1-yl)-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H10BF3N2O2/c1-7-16-4-5-17(7)8-2-3-10(12(18)19)9(6-8)11(13,14)15/h2-6,18-19H,1H3 |
Clé InChI |
DZRQHJDVZZNRLR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)N2C=CN=C2C)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-ethoxyethyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14092398.png)
![7-Chloro-1-(3-fluorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092415.png)
![2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14092417.png)
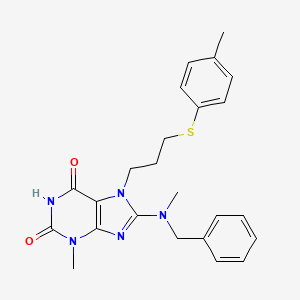
![N-[(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14092427.png)
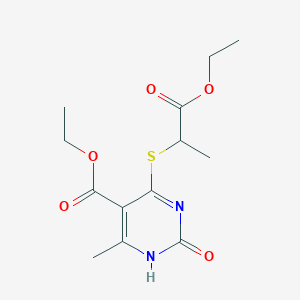
![Methyl 4-[7-methyl-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14092444.png)
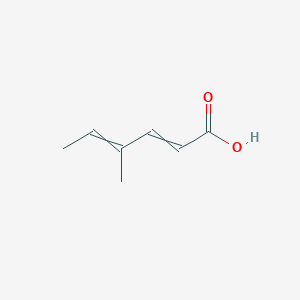
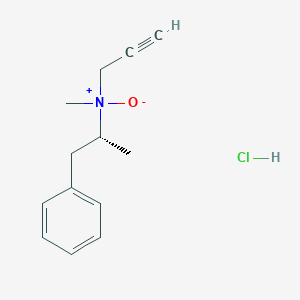
![1-(3-Butoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092457.png)
![1-(4-Bromophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092458.png)
![1-{[7-(2-amino-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B14092459.png)
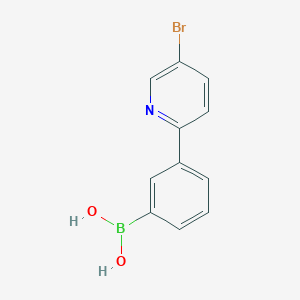
![1-(4-Hydroxy-3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092488.png)
